2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a benzimidazole ring, a sulfanyl group, and a methoxyphenyl group, making it a subject of interest for chemists and researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common method includes the reaction of 1-ethyl-1H-benzimidazole-2-thiol with an appropriate hydrazide derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is then refluxed for several hours to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent and high-yield production.
Chemical Reactions Analysis
Types of Reactions
2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often in anhydrous conditions.
Substitution: Various nucleophiles like halides, amines; usually in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The benzimidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- **2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-1-(2-thienyl)ethylidene]acetohydrazide
- **2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide
Uniqueness
Compared to similar compounds, 2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide is unique due to the presence of the methoxyphenyl group. This group can influence the compound’s electronic properties, reactivity, and potential biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C19H20N4O2S |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(E)-(2-methoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H20N4O2S/c1-3-23-16-10-6-5-9-15(16)21-19(23)26-13-18(24)22-20-12-14-8-4-7-11-17(14)25-2/h4-12H,3,13H2,1-2H3,(H,22,24)/b20-12+ |
InChI Key |
KGVBBTIVXJGCLD-UDWIEESQSA-N |
Isomeric SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC=CC=C3OC |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=CC=C3OC |
Origin of Product |
United States |
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